molecular formula C19H16FN3O4 B2603208 1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941969-60-4

1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2603208
CAS No.: 941969-60-4
M. Wt: 369.352
InChI Key: GSFMUKKLPXPHHO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a small molecule dihydropyridazine compound of high interest in oncology research, particularly in the development of targeted kinase inhibitors. This chemical scaffold shares a core structural motif with documented inhibitors of the receptor tyrosine kinase Mesenchymal-epithelial Transition factor (c-Met) . The c-Met signaling pathway is a critically validated target in cancer therapeutics; its aberrant activation is implicated in tumor growth, progression, and metastasis in various human malignancies, and it also plays a key role in mediating resistance to other targeted therapies, such as EGFR inhibitors . Compounds featuring the 6-oxo-1,6-dihydropyridazine carboxamide structure have been demonstrated to exhibit potent enzymatic inhibitory activity against c-Met kinase at nanomolar concentrations in biochemical assays . Furthermore, related analogs have shown compelling cellular potency, inducing significant apoptosis and exerting anti-proliferative effects in diverse cancer cell lines, including human lung adenocarcinoma (A549), human liver cancer (HepG2), and human breast cancer (MCF-7) models . The molecular design, which incorporates a 4-fluorophenyl group at the 1-position and a methoxy-substituted anilide at the carboxamide, is consistent with the structure-activity relationship (SAR) principles observed in the field, aiming to optimize both kinase selectivity and physicochemical properties . This product is provided for research purposes to support the exploration of novel cancer treatment strategies. It is intended for use in laboratory studies only and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4/c1-26-15-9-5-13(6-10-15)21-19(25)18-16(27-2)11-17(24)23(22-18)14-7-3-12(20)4-8-14/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFMUKKLPXPHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under catalytic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Corresponding substituted derivatives with nucleophiles.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique electronic properties, due to the presence of fluorine and methoxy groups, make it a candidate for use in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It can be used as a probe to study biological pathways and mechanisms due to its potential interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine and methoxy groups can enhance its binding affinity and selectivity towards certain biological targets. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and available biological or synthetic

Compound Name & ID (Reference) Core Structure Substituents Molecular Formula Key Findings/Data
Target Compound Pyridazine-3-carboxamide - 4-Fluorophenyl at N1
- 4-Methoxy at pyridazine C4
- N-(4-methoxyphenyl)
C₁₉H₁₇FN₂O₄ Limited direct data; inferred bioactivity based on analogs (e.g., proteasome inhibition potential)
N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide Pyridazine-3-carboxamide - Methyl at pyridazine N1
- N-(4-methoxyphenyl)
C₁₃H₁₃N₃O₃ Lower molecular weight (283.26 g/mol); no fluorophenyl group reduces lipophilicity.
N-(4-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide Pyridazine-3-carboxamide - 4-Chlorophenyl at N1
- 4-Trifluoromethyl at pyridazine C4
- N-(4-trifluoromethylphenyl)
C₂₀H₁₂ClF₆N₃O₂ High lipophilicity due to dual trifluoromethyl groups; potential enhanced membrane permeability .
2-(1-Amino-1-methylethyl)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-4-pyrimidinecarboxamide Pyrimidine-4-carboxamide - Pyrimidine core (vs. pyridazine)
- 4-Fluorobenzyl group
- Hydroxy and methyl substituents
C₁₇H₂₀FN₅O₃ Pyrimidine core may alter binding kinetics; hydroxy group enhances solubility but reduces metabolic stability .
Compound 12 (N-[3-(Cyclopropylcarbamoyl)-4-fluorophenyl]-1-[(4-methoxyphenyl)methyl]-6-oxo-pyridazine-3-carboxamide) Pyridazine-3-carboxamide - 4-Methoxybenzyl at N1
- Cyclopropylcarbamoyl at C3 phenyl
C₂₅H₂₄FN₅O₄ Synthesized in 46% yield; demonstrated T. cruzi proteasome inhibition (IC₅₀ = 0.8 μM) .

Structural and Functional Insights

This may enhance target binding in protease inhibition .

Substituent Effects :

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves metabolic stability and membrane penetration compared to chlorine .
  • Methoxy Groups : The dual methoxy groups in the target compound may enhance solubility relative to trifluoromethyl analogs (e.g., ), though at the cost of reduced lipophilicity.
  • N-Linked Aromatic Groups : The N-(4-methoxyphenyl) group in the target compound vs. N-(4-trifluoromethylphenyl) in impacts steric bulk and π-π stacking interactions.

Synthetic Accessibility :

  • The target compound’s analogs (e.g., Compound 12 ) were synthesized in moderate yields (22–46%) using HATU/DIPEA-mediated coupling, suggesting feasible scalability.
  • Trifluoromethyl-substituted analogs (e.g., ) require specialized reagents, increasing synthesis complexity.

Biological Activity

1-(4-fluorophenyl)-4-methoxy-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that exhibits potential biological activity due to its unique structural features. The compound incorporates a pyridazine ring and various functional groups, including fluorine and methoxy substituents, which may enhance its chemical stability and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C18H18FN3O3C_{18}H_{18}FN_{3}O_{3} with a molecular weight of approximately 341.35 g/mol. Its structure is characterized by:

  • Pyridazine ring : A six-membered ring containing two nitrogen atoms.
  • Fluorophenyl group : Contributes to lipophilicity and potential biological activity.
  • Methoxy groups : Enhance solubility and may influence receptor interactions.

Biological Activities

Research on similar pyridazinone derivatives has indicated a range of biological activities, including:

  • Antitumor Activity : Compounds with similar structures have shown effectiveness against various cancer cell lines. For instance, ZQL-4c, an analog featuring a fluorophenyl group, demonstrated significant cytotoxicity against breast cancer cells by inducing apoptosis through oxidative stress mechanisms .
  • Anti-inflammatory Effects : Pyridazinones are often investigated for their anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or pathways.
  • Antibacterial Properties : Some derivatives have demonstrated antibacterial activity, suggesting that the incorporation of specific functional groups may enhance interaction with bacterial targets.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparative analysis with structurally similar compounds can be useful.

Compound NameStructural FeaturesBiological Activity
ZQL-4cContains fluorophenyl and triazole moietiesAnticancer (breast cancer)
N-(3-fluorophenyl)-2-(methylsulfonyl)acetamideFluorinated phenyl without pyridazineAntibacterial
2-(4-fluorophenyl)-5-methoxybenzoic acidShares fluorine substitutionAnti-inflammatory

Case Studies

Although direct studies on the specific compound are scarce, related research provides valuable insights. For example:

  • ZQL-4c Study : This study highlighted the anticancer effects of a related compound in breast cancer models. The compound induced apoptosis through ROS generation and inhibition of Notch-AKT signaling pathways .
  • Pyridazinone Derivatives : Other studies have explored various pyridazinone derivatives for their anti-inflammatory and antitumor effects, suggesting that modifications to the core structure can significantly impact biological activity.

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